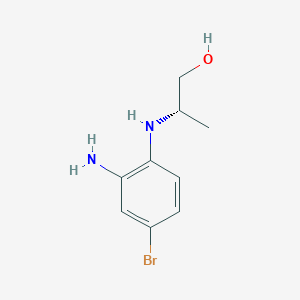
(S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Vue d'ensemble
Description
(S)-2-(2-amino-4-bromophenylamino)propan-1-ol, also known as S-2-ABPA, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a chiral compound, which means that it has two different forms that are mirror images of each other. It is a white solid at room temperature, with a molecular weight of 307.2 g/mol. Its structure is composed of a phenyl ring attached to a propanol group, with an amino group and a bromine atom attached to the ring. It has a melting point of 112-114 °C and a boiling point of 172-174 °C.
Applications De Recherche Scientifique
(S)-2-(2-amino-4-bromophenylamino)propan-1-ol has been studied extensively for its potential applications in scientific research. It has been used as a catalyst in the synthesis of various compounds, such as indolizines and quinolizinones. It is also used as a reagent in the synthesis of peptides and peptidomimetics. In addition, (S)-2-(2-amino-4-bromophenylamino)propan-1-ol has been used as a ligand for the synthesis of metal complexes, and as a model compound for the study of chiral recognition in biological systems.
Mécanisme D'action
The mechanism of action of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol is not well understood. However, it is believed that the bromine atom in the molecule is responsible for its catalytic activity. The bromine atom is thought to be able to form a coordination bond with metal ions, which then facilitates the reaction of the molecule with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol have not been studied extensively. However, it has been shown to have some antibacterial activity against certain Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. It has also been shown to have some inhibitory activity against the enzyme acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (S)-2-(2-amino-4-bromophenylamino)propan-1-ol in lab experiments is its low cost and relatively easy availability. It is also relatively stable, and can be stored at room temperature for long periods of time. However, it is a hazardous compound and should be handled with care.
Orientations Futures
There are many potential future directions for research involving (S)-2-(2-amino-4-bromophenylamino)propan-1-ol. For example, further research could be done to better understand its mechanism of action and to explore its potential applications in drug discovery and development. Additionally, further studies could be conducted to explore its potential uses in the synthesis of metal complexes and peptides. Finally, further research could be done to investigate its potential therapeutic applications, such as its potential use as an antibacterial agent or as an inhibitor of acetylcholinesterase.
Propriétés
IUPAC Name |
(2S)-2-(2-amino-4-bromoanilino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-6(5-13)12-9-3-2-7(10)4-8(9)11/h2-4,6,12-13H,5,11H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNUURZHIIMQCT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-amino-4-bromophenylamino)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



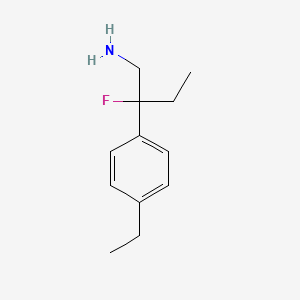
![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)
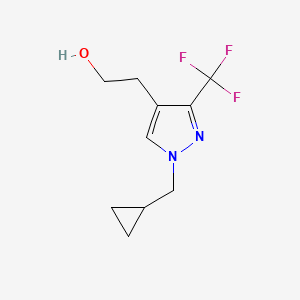

![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)

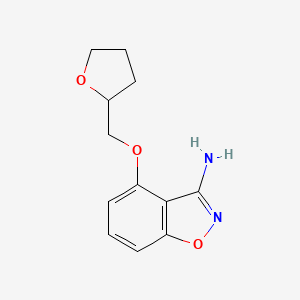

![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)
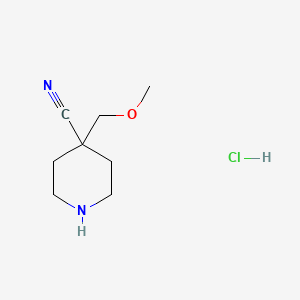
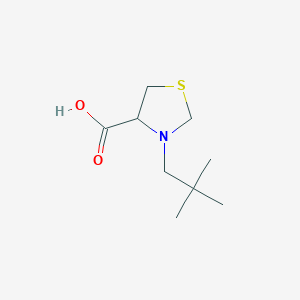
![2-(4-Fluorophenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474083.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)